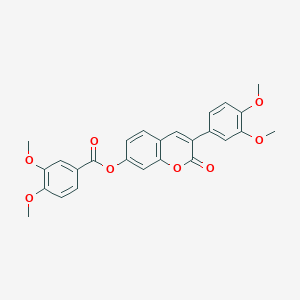

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide, commonly known as MIAMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIAMI belongs to the class of compounds known as indole derivatives, which have been found to possess a wide range of biological activities.

Applications De Recherche Scientifique

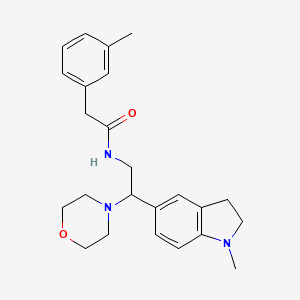

Antifungal Applications

2-(2-oxo-morpholin-3-yl)-acetamide derivatives, including structures similar to N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide, have been identified as fungicidal agents with potent activity against Candida and Aspergillus species. Optimization of these compounds has led to derivatives with improved plasmatic stability and broad antifungal activity, demonstrating efficacy in vivo against systemic Candida albicans infections (Bardiot et al., 2015).

Corrosion Inhibition

N-[Morpholin-4-yl(phenyl)methyl]acetamide derivatives have shown significant corrosion inhibition efficiency on mild steel in hydrochloric acid solutions. These compounds exhibit concentration-dependent inhibition, with mechanisms involving surface adsorption described by the Langmuir adsorption isotherm model (Nasser & Sathiq, 2016).

Antimalarial Activity

A series of compounds structurally related to this compound have been synthesized and evaluated for antimalarial activity. These studies revealed a correlation between antimalarial potency and certain structural features, highlighting the potential for clinical trials in humans (Werbel et al., 1986).

Anticonvulsant Agents

Research on benzothiazole derivatives incorporating acetamido and carbothioamido pharmacophores has identified promising anticonvulsant leads. These compounds, including morpholino derivatives, have been tested in vivo for anticonvulsant activity and screened for drug-likeness parameters (Amir et al., 2012).

DNA/BSA Binding Studies

Paracetamol derivatives with morpholine components have been synthesized and shown to interact with calf thymus DNA and bovine serum albumin (BSA) through intercalation and other binding mechanisms. These interactions suggest potential biomedical applications, including as probes or therapeutic agents (Raj, 2020).

Antimicrobial and Hemolytic Activity

2,5-Disubstituted 1,3,4-oxadiazole compounds, including morpholino phenyl acetamide derivatives, have been synthesized and screened for antimicrobial activity against various microbial species. These compounds exhibited variable antimicrobial efficacy and were evaluated for hemolytic activity, indicating potential for further biological applications (Gul et al., 2017).

Antioxidant Activity

Studies on amidoalkyl-2-naphthol derivatives, including those with bromophenyl and morpholine groups, have explored their free radical scavenging activities through both experimental assays and theoretical calculations. These compounds have demonstrated potent antioxidant capabilities, suggesting utility in pharmacological contexts (Boudebbous et al., 2021).

Chemical Synthesis and Catalysis

Novel N-methyl morpholine (Nmm) based ionic liquids have been developed as catalysts for Knoevenagel condensation, showcasing the versatility of morpholine derivatives in facilitating chemical transformations in aqueous environments (Xu et al., 2017).

Mécanisme D'action

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . These receptors could be potential targets of “N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide”.

Mode of action

The interaction of indole derivatives with their targets often results in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It’s possible that “this compound” may exhibit similar interactions and activities.

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities . The specific pathways affected by “this compound” would depend on its specific targets and mode of action.

Result of action

The molecular and cellular effects of indole derivatives can be diverse, given their wide range of biological activities . The specific effects of “this compound” would depend on its specific targets and mode of action.

Propriétés

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2/c1-18-4-3-5-19(14-18)15-24(28)25-17-23(27-10-12-29-13-11-27)20-6-7-22-21(16-20)8-9-26(22)2/h3-7,14,16,23H,8-13,15,17H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBHDKVMILDGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2723476.png)

![2-[(2-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2723477.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-4-carboxamide](/img/structure/B2723480.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2723483.png)

![1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2723487.png)

![3-Ethyl-8-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2723495.png)